(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
SAR405 R enantiomer is an enantiomer of SAR405. SAR405 is a PIK3C3/Vps34 inhibitor.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Chen and Shi (2008) explored the synthesis and biological activity of related compounds, showing moderate fungicidal and insecticidal activities. This indicates potential applications in agricultural pest control (Chen & Shi, 2008).
- Another related study by Zhu and Shi (2011) demonstrated the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which showed moderate insecticidal and fungicidal activities, suggesting utility in similar agricultural contexts (Zhu & Shi, 2011).
Structural Analysis and Chemical Properties
- Tolkunov et al. (2013) conducted a study on the synthesis of compounds with similar structures, providing insights into their chemical properties and potential applications in the field of chemistry (Tolkunov et al., 2013).
- Orozco et al. (2009) investigated the hydrogen-bonded ribbon structures in similar compounds, offering valuable information for the understanding of their molecular architecture and potential applications in materials science and pharmaceuticals (Orozco et al., 2009).
Antimicrobial and Antifungal Properties
- A study by Vlasov et al. (2022) on similar compounds revealed moderate antimicrobial activity against common pathogens, suggesting potential use in the development of new antimicrobial agents (Vlasov et al., 2022).
Pharmaceutical Applications
- Butters et al. (2001) conducted research on the process development of Voriconazole, a broad-spectrum triazole antifungal agent, using similar compounds. This indicates the potential application in the synthesis of pharmaceutical drugs (Butters et al., 2001).
properties
IUPAC Name |
(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDQRCUBFSRAFI-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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